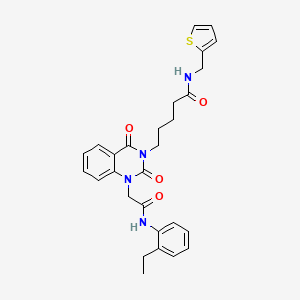![molecular formula C21H17ClN4O3 B14975387 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14975387.png)
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
The synthesis of 3-(4-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride can yield the desired pyrrolopyrimidine derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
3-(4-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has shown promise in the development of new therapeutic agents for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as protein tyrosine kinases. These interactions can inhibit the catalytic activity of these enzymes, leading to the suppression of cellular processes like growth and differentiation .
Comparación Con Compuestos Similares
Compared to other pyrrolopyrimidine derivatives, 3-(4-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique chemical structure and potent biological activity. Similar compounds include:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C21H17ClN4O3 |
|---|---|
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H17ClN4O3/c1-12-5-3-4-6-16(12)23-19(27)15-11-25(2)18-17(15)24-21(29)26(20(18)28)14-9-7-13(22)8-10-14/h3-11H,1-2H3,(H,23,27)(H,24,29) |
Clave InChI |
YTOQMRHFZKGYCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![pentyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate](/img/structure/B14975312.png)
![N-[4-({[2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B14975319.png)
![3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14975327.png)
![N-butyl-N-methyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B14975328.png)

![6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one](/img/structure/B14975335.png)
![3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14975340.png)
![9-(4-chlorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14975345.png)
![N-(2,5-Dichlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B14975364.png)
![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide](/img/structure/B14975372.png)
![6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B14975375.png)
![6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one](/img/structure/B14975382.png)
![Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B14975395.png)

